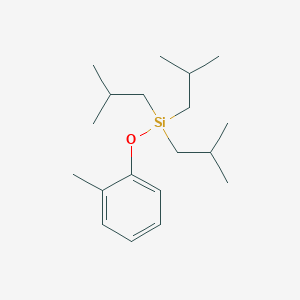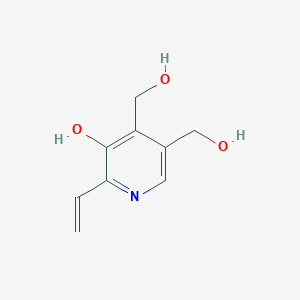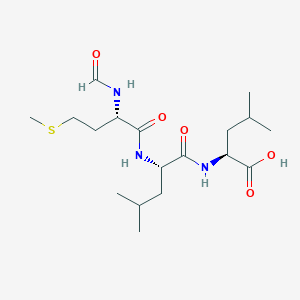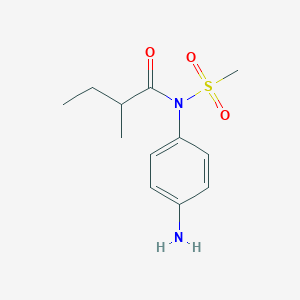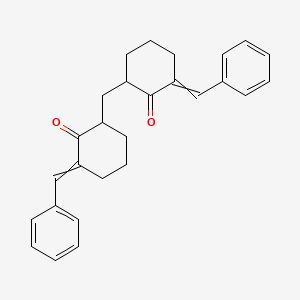
2,2'-Methylenebis(6-benzylidenecyclohexan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) is an organic compound that belongs to the class of bisphenols This compound is characterized by the presence of two benzylidene groups attached to a cyclohexanone ring, connected by a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) typically involves the condensation of benzylidene cyclohexanone derivatives with formaldehyde under basic conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide, at elevated temperatures. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzylidene groups to benzyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Benzyl derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A phenolic antioxidant used in rubber and plastic industries.
2-Benzylidenecyclohexanone: A related compound with similar structural features but different chemical properties.
Uniqueness
2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
57754-24-2 |
|---|---|
Molekularformel |
C27H28O2 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
2-benzylidene-6-[(3-benzylidene-2-oxocyclohexyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C27H28O2/c28-26-22(17-20-9-3-1-4-10-20)13-7-15-24(26)19-25-16-8-14-23(27(25)29)18-21-11-5-2-6-12-21/h1-6,9-12,17-18,24-25H,7-8,13-16,19H2 |
InChI-Schlüssel |
KWTLWIDQDYVKPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C(=CC2=CC=CC=C2)C1)CC3CCCC(=CC4=CC=CC=C4)C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








